molecular formula C29H55NO4 B607368 Erucyllevocarnitine CAS No. 51267-35-7

Erucyllevocarnitine

Cat. No.: B607368
CAS No.: 51267-35-7
M. Wt: 481.76
InChI Key: WDWXOVLPQSTGNY-MEOKJUQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erucyllevocarnitine (synonyms: L-Erucoylcarnitine) is an acylated derivative of levocarnitine, a naturally occurring quaternary ammonium compound critical for fatty acid metabolism. Structurally, it consists of erucic acid (a C22:1 monounsaturated fatty acid) esterified to the hydroxyl group of levocarnitine. This modification confers unique biochemical properties, enabling it to act as an inhibitor of palmityl-carnitine oxidation, a key step in mitochondrial β-oxidation .

Properties

CAS No.

51267-35-7

Molecular Formula

C29H55NO4

Molecular Weight

481.76

IUPAC Name

(3R)-3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12-/t27-/m1/s1

InChI Key

WDWXOVLPQSTGNY-MEOKJUQFSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erucyllevocarnitine;  Erucyl-L-carnitine;  L-Erucoylcarnitine; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Levocarnitine (Base Compound)

  • Structure : (R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium (CAS 541-15-1) .
  • Function : Facilitates fatty acid transport into mitochondria for β-oxidation. Clinically used to treat primary/systemic carnitine deficiencies .
  • Key Difference : Lacks an acyl group, limiting its direct role in modulating specific enzymatic pathways compared to acylated derivatives like Erucyllevocarnitine .

Propionylcarnitine

  • Structure : Propionyl group (C3) esterified to levocarnitine (CAS 20064-19-1) .
  • Function : Accumulates in propionic acidemia; serves as a biomarker for mitochondrial disorders. Unlike this compound, it participates in detoxifying propionyl-CoA, highlighting divergent metabolic roles .
  • Research Insight : Elevated levels correlate with cardiomyopathy, contrasting with this compound’s inhibitory effects on lipid oxidation .

Acetylcarnitine Arginyl Amide

  • Structure : Acetylated levocarnitine linked to arginine via an amide bond .
  • Function : Stimulates neurite outgrowth via mechanisms akin to nerve growth factor (NGF), unlike this compound’s focus on lipid metabolism. Requires mRNA synthesis, indicating a distinct signaling pathway .

Isobutyryl-L-carnitine Chloride

  • Structure : Isobutyryl group (branched C4) attached to levocarnitine .
  • Function : Product of acyl-CoA dehydrogenase activity; associated with isobutyryl-CoA dehydrogenase deficiency. Contrasts with this compound in substrate specificity and clinical implications .

Structural and Functional Comparison Table

Compound CAS Number Acyl Chain Key Function Clinical/Biochemical Role Source
This compound Not reported C22:1 Inhibits palmityl-carnitine oxidation Lipid metabolism modulation
Levocarnitine 541-15-1 None Fatty acid transport Carnitine deficiency therapy
Propionylcarnitine 20064-19-1 C3 Propionyl-CoA detoxification Biomarker for metabolic disorders
Acetylcarnitine arginyl amide Not reported C2 (+ arginine) Neurite outgrowth stimulation Neuroprotection research
Isobutyryl-L-carnitine Not reported Branched C4 Acyl-CoA dehydrogenase product Inborn errors of metabolism

Mechanistic and Pharmacological Insights

  • This compound vs.
  • This compound vs. Acetylcarnitine Derivatives : The neurotrophic activity of acetylcarnitine arginyl amide underscores the functional versatility of acylation, whereas this compound’s effects are confined to lipid pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erucyllevocarnitine
Reactant of Route 2
Reactant of Route 2
Erucyllevocarnitine

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